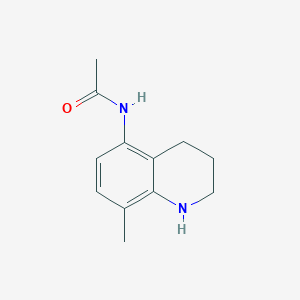

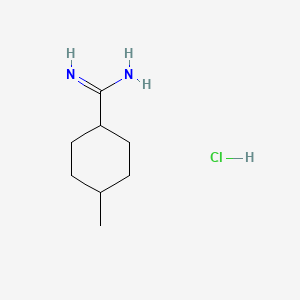

![molecular formula C7H4ClN3O2 B1470924 5-Chlor-1H-pyrazolo[3,4-c]pyridin-3-carbonsäure CAS No. 1260664-22-9](/img/structure/B1470924.png)

5-Chlor-1H-pyrazolo[3,4-c]pyridin-3-carbonsäure

Übersicht

Beschreibung

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid includes a pyrazolo[3,4-b]pyridine core . This core is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can be synthesized through various chemical reactions . For example, one method involves a sequential opening/closing cascade reaction . Another method uses a 1,3-dipolar cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Diese Verbindung dient als wertvolles Gerüst in der Pharmakologie aufgrund ihrer strukturellen Ähnlichkeit zu Purinbasen . Sie wird häufig bei der Synthese potenzieller Therapeutika verwendet, darunter Kinaseinhibitoren . Beispielsweise haben Derivate dieser Verbindung eine inhibitorische Aktivität gegen bestimmte Krebszelllinien gezeigt, wobei IC50-Werte auf eine potente Wirksamkeit hindeuten .

Landwirtschaftliche Chemie

In der Landwirtschaft könnten die Derivate der Verbindung auf ihr Potenzial als Wachstumsregulatoren oder Pestizide untersucht werden . Der heterocyclische Kern von Pyrazolopyridinen, zu dem diese Verbindung gehört, ist bekannt für seine biologische Aktivität, die genutzt werden könnte, um Pflanzen vor Schädlingen oder Krankheiten zu schützen.

Materialwissenschaft

Die Derivate der Verbindung können in der Materialwissenschaft zur Entwicklung neuer organischer Materialien mit spezifischen elektronischen oder photophysikalischen Eigenschaften verwendet werden . Diese Materialien könnten für die Herstellung neuartiger Sensoren, organischer Halbleiter oder Photovoltaikzellen verwendet werden.

Umweltwissenschaften

In den Umweltwissenschaften kann die Verbindung Teil der Forschung nach neuen Methoden zur Detektion und Neutralisierung von Schadstoffen sein . Ihre chemische Reaktivität könnte zur Herstellung von Sensoren genutzt werden, die gefährliche Stoffe in Wasser oder Boden erkennen.

Biochemie

In der Biochemie wird diese Verbindung verwendet, um die Hemmung von Enzymen und Rezeptor-Ligand-Interaktionen zu untersuchen . Sie kann als Vorläufer für die Synthese von Verbindungen dienen, die die Struktur von Nukleotiden nachahmen, die die Bausteine von DNA und RNA sind.

Synthetische Chemie

Sie ist ein vielseitiges Zwischenprodukt in der synthetischen Chemie zur Konstruktion komplexer Moleküle . Ihre Reaktivität ermöglicht verschiedene Substitutionen, was sie zu einem wichtigen Ausgangspunkt für die Synthese einer Vielzahl von heterocyclischen Verbindungen macht.

Wirkmechanismus

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been noted for their close similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.

Mode of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their inhibitory activities against various targets . For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs) .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can bind to receptor proteins, altering their conformation and activity, which in turn can modulate cellular responses to external stimuli .

Cellular Effects

The effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can induce changes in gene expression, leading to either the promotion or inhibition of specific cellular functions . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as kinases and phosphatases . This binding can prevent the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in the levels of various proteins, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . Additionally, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for the compound’s biological activity, as it determines the local concentration of the compound and its ability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can significantly affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Once localized, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid can interact with biomolecules within these compartments, influencing various cellular processes .

Eigenschaften

IUPAC Name |

5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFVSFMVATOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

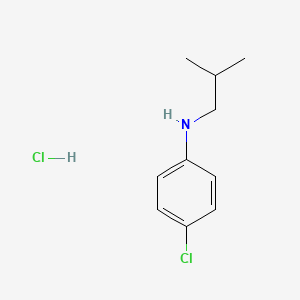

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)

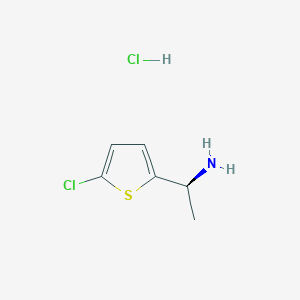

![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)

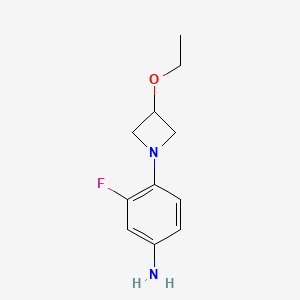

![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)

![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)

![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)

![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)